Becatecarin - 119673-08-4

Becatecarin

Catalog Number: EVT-288004
CAS Number: 119673-08-4
Molecular Formula: C33H34Cl2N4O7
Molecular Weight: 669.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Becatecarin, also known as Rebeccamycin Analogue (RA), is an indolocarbazole antibiotic. [] It is classified as a dual inhibitor of topoisomerase I and II. [, , ] In scientific research, Becatecarin serves as a valuable tool for investigating the roles of topoisomerases in cellular processes and for exploring novel cancer treatment strategies.

Future Directions
  • Combination Therapies: Investigating the efficacy of Becatecarin in combination with other anti-cancer agents, such as oxaliplatin, could lead to more effective treatment strategies. []
Overview

Becatecarin, also known as NSC 655649, is a synthetic analog of rebeccamycin, a natural product derived from the bacterium Nocardia hygroscopicus. This compound has garnered attention for its potential as an anticancer agent, particularly in the treatment of hepatobiliary duct tumors, which are rare and aggressive cancers with limited therapeutic options. Becatecarin functions primarily by intercalating into DNA and stabilizing the DNA-topoisomerase I complex, disrupting the normal function of this enzyme involved in DNA replication and repair .

Source

Becatecarin is synthesized from rebeccamycin, which itself is a product of marine-derived microorganisms. The development of becatecarin aims to enhance the therapeutic efficacy and reduce toxicity associated with its parent compound .

Classification

Becatecarin is classified as an indolocarbazole alkaloid. It belongs to a broader category of compounds known for their antitumor properties, particularly through mechanisms involving DNA interaction and topoisomerase inhibition .

Synthesis Analysis

Methods

The synthesis of becatecarin involves multiple steps that typically include modifications to the rebeccamycin structure to enhance its pharmacological profile. Specific methods include:

  • Chemical Modifications: Alterations to functional groups on the indolocarbazole framework to improve solubility and bioactivity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to isolate and purify becatecarin from reaction mixtures.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of becatecarin during synthesis .

Molecular Structure Analysis

Structure

Becatecarin's molecular structure can be described as follows:

  • Chemical Formula: C₃₁H₃₃Cl₂N₃O₇
  • Molecular Weight: 606.52 g/mol
  • Structural Features: The compound features an indole ring system fused with a carbazole moiety, along with multiple functional groups including hydroxyls and chlorines that contribute to its biological activity.

Molecular Structure

Data

The structural data indicates that becatecarin has significant interactions with DNA due to its planar structure, allowing for effective intercalation. Its specific stereochemistry also plays a crucial role in its binding affinity to target enzymes like topoisomerases .

Chemical Reactions Analysis

Reactions

Becatecarin primarily participates in reactions involving:

  • DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting normal cellular processes.
  • Topoisomerase Inhibition: By stabilizing the DNA-topoisomerase I complex, becatecarin prevents the enzyme from performing its function of cleaving and rejoining DNA strands.

Technical Details

The mechanism by which becatecarin inhibits topoisomerase I involves forming a stable complex that prevents the enzyme from completing its catalytic cycle, leading to DNA damage and apoptosis in cancer cells .

Mechanism of Action

Process

Becatecarin exerts its anticancer effects through several key processes:

  1. Intercalation into DNA: This disrupts normal base pairing and replication.
  2. Stabilization of Topoisomerase Complex: By preventing the re-ligation of DNA strands after cleavage, it leads to accumulation of DNA breaks.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways that lead to programmed cell death.

Data

Studies have shown that becatecarin demonstrates significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.0132 mg/mL.
  • Melting Point: Not specifically documented but expected to be above room temperature due to solid state.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 4.14, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is 11.86; strongest basic pKa is 9.07.
  • Hydrogen Bonding: Becatecarin has 8 hydrogen acceptors and 4 donors, contributing to its interaction with biological targets .
Applications

Becatecarin shows promise in various scientific applications:

  • Cancer Treatment: Primarily investigated for its efficacy against hepatobiliary cancers.
  • Research Tool: Used in studies exploring the mechanisms of action for topoisomerase inhibitors.
  • Drug Development: As a lead compound for synthesizing derivatives with improved pharmacological profiles.
Introduction to Becatecarin: Origins and Clinical Development Challenges

Rebeccamycin Derivatives: Structural Evolution to Becatecarin

Becatecarin originated from strategic modifications of rebeccamycin, a naturally occurring indolocarbazole antibiotic isolated from Lechevalieria aerocolonigenes (formerly Saccharothrix aerocolonigenes) [1] [6]. The structural optimization pursued two critical objectives:

  • Water Solubility Enhancement: Rebeccamycin’s inherent hydrophobicity limited its pharmaceutical utility. Becatecarin addressed this through the introduction of a diethylaminoethyl (DEAE) side chain at the imide nitrogen (N6 position) of the pyrroloin­dole moiety, creating a water-soluble hydrochloride salt suitable for intravenous administration [4] [6].
  • Biological Activity Optimization: While retaining rebeccamycin's core indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold and its β-glycosidic linkage to a 4-O-methylglucose moiety, the DEAE modification aimed to improve interactions with cellular targets, particularly topoisomerases [1] [4].

Table 1: Key Structural Features of Rebeccamycin and Becatecarin

Structural ElementRebeccamycinBecatecarin (DEAE-Rebeccamycin)Functional Significance
Core IndolocarbazoleIndolo[2,3-a]pyrrolo[3,4-c]carbazoleIdenticalDNA intercalation scaffold
Glycosidic Linkageβ-linkage at N13β-linkage at N13DNA groove binding, target interaction
Sugar Moiety4-O-methyl-D-glucose4-O-methyl-D-glucoseCritical for topoisomerase I inhibition
N6 SubstituentHydrogen-CH₂CH₂N(CH₂CH₃)₂⁺ (Diethylaminoethyl)Enhances water solubility & DNA affinity
Halogenation5,11-Dichloro5,11-DichloroContributes to DNA binding affinity

This structural evolution positioned becatecarin as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), functioning primarily through DNA intercalation and stabilization of the covalent topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis [4] [6].

Historical Context of Indolocarbazole Antitumor Agents

Becatecarin's development occurred within a broader exploration of indolocarbazoles (ICZs) as anticancer agents, initiated by the discovery of staurosporine in 1977 [5] [9]. Key milestones contextualize becatecarin:

  • Staurosporine Era (1977-1986): Initial isolation revealed potent cytotoxicity, but the mechanism—broad-spectrum inhibition of protein kinases (PKC)—was elucidated nearly a decade later. While too non-selective for direct clinical use, staurosporine became the foundational pharmacophore for kinase inhibitor development [5] [9].
  • Topoisomerase Targeting (Early 1990s): Yamashita et al. identified mammalian DNA topoisomerase I as a key target for certain ICZs like rebeccamycin [5]. This shifted focus towards exploiting Topo I inhibition, analogous to camptothecins, leading to derivatives like edotecarin and NB-506 entering clinical trials. Becatecarin emerged from this wave, designed to inhibit both Topo I and II [1] [6].
  • Combinatorial Biosynthesis (2000s): Advances in understanding ICZ biosynthetic gene clusters (e.g., sta for staurosporine, reb for rebeccamycin) enabled engineered production of novel analogs. While not directly applied to becatecarin, this approach demonstrated the feasibility of generating diverse ICZ structures for drug discovery [8].
  • Expanding Target Spectrum: Beyond topoisomerases and kinases, ICZs like becatecarin were later found to interact with the ABCG2 (BCRP) transporter, implicated in multidrug resistance (MDR). Becatecarin is both a substrate for ABCG2 efflux and an inducer of its expression, contributing to resistance challenges [7].

Clinical Efficacy Limitations in Phase II Trials

Despite promising preclinical activity and manageable toxicity in phase I trials, becatecarin demonstrated limited clinical efficacy in subsequent phase II evaluations across several refractory solid tumors:

  • Heterogeneous & Modest Single-Agent Activity: Phase II trials yielded isolated partial responses (PRs) but failed to demonstrate consistent, robust antitumor activity. Examples include:
  • A PR in gallbladder cancer within a phase I combination study (RA + oxaliplatin) [3].
  • Limited activity in renal cell cancer and metastatic colorectal cancer [7].
  • A phase II trial in relapsed small cell lung cancer (SCLC) reported no objective responses among 14 evaluable patients, leading to study closure [7].

Table 2: Summary of Clinical Efficacy Observations for Becatecarin

Tumor TypeStudy PhaseRegimenKey Efficacy FindingsReference Context
Various Advanced Solid TumorsI/IIBecatecarin monotherapyIsolated PRs (e.g., gallbladder, unknown primary) [3] [7]
Biliary CancersIBecatecarin + Oxaliplatin1 PR (Gallbladder), 1 PR (HCC), 5 SD [3]
Relapsed SCLCIIBecatecarin monotherapy0 Responses in 14 evaluable patients [7]
Metastatic Colorectal CancerIIBecatecarin monotherapyLimited activity [7]
Metastatic Renal Cell CancerIIBecatecarin monotherapyLimited activity [7]
  • Pharmacological Challenges: Key factors contributing to the limited efficacy include:
  • ABCG2-Mediated Resistance: Becatecarin is a substrate for the ABCG2 efflux transporter. Selection of resistant lung carcinoma cells (A549 Bec150) resulted in significant resistance to becatecarin itself (3.1-fold) and cross-resistance to other ABCG2 substrates (mitoxantrone, SN-38, topotecan). Furthermore, becatecarin exposure induced ABCG2 expression in cancer cells, potentially promoting its own resistance and that to co-administered drugs [7].
  • Tumor Type Specificity: Activity appeared more pronounced in certain gastrointestinal malignancies (e.g., gallbladder, gastric) in early trials, but was insufficient to drive phase III development in these indications [3] [7].
  • Overcoming Etoposide Resistance: Preclinical data suggested potential activity in etoposide-resistant models (e.g., gastric cancer cell lines), but translating this into significant clinical benefit in heavily pretreated populations proved difficult [2] [3].
  • Outcome and Status: The combination of modest efficacy signals and the emergence of resistance mechanisms, particularly ABCG2 upregulation, halted becatecarin's further clinical development. As noted in the phase I combination study report, "given the lack of significant activity for single agent RA across a variety of disease sites, it is unlikely to proceed to phase II development" for the combination [3]. Becatecarin remains classified as an investigational agent, with no approved indications [4] [6].

Properties

CAS Number

119673-08-4

Product Name

Becatecarin

IUPAC Name

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C33H34Cl2N4O7

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3

InChI Key

JSKFWUPVIZYJMR-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ecatecarin
becatecarin hydrochloride
becatecarin tartrate
BM-27557-14
BMS 181176
BMS 181176-1
BMS 181176-14
BMS-181176
BMS-181176-1
BMS-181176-14
BMY 27557
BMY 27557-1
BMY 27557-14
BMY-27557
BMY-27557-1
DEAE-RBM
diethylaminoethyl-rebeccamycin
NSC 655649
NSC D640199
NSC-655649
NSC-D640199
rebeccamycin, diethylaminoethyl-
XL 119
XL-119
XL119 compound

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl

Isomeric SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)OC)O)O)C(=CC=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.